molecular formula C24H27N5O2 B12410063 TLR7/8 agonist 6

TLR7/8 agonist 6

Cat. No.: B12410063
M. Wt: 417.5 g/mol
InChI Key: MZRQRPABQLFPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TLR7/8 agonist 6: is a small molecule that activates toll-like receptors 7 and 8, which are part of the innate immune system. These receptors are located in intracellular endosomes and play a crucial role in immune surveillance and the induction of immune responses. This compound has shown potential in immunotherapy, particularly in cancer treatment and vaccine adjuvant development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 agonist 6 involves several steps. One method includes the reaction of pentynoic acid with HBTU, trimethylamine, and a catalytic amount of DMAP, followed by the addition of 3-amino-4-isobutylaminoquinoline . Another method involves the reaction of compound 7 with sodium methoxide in anhydrous methanol at 65°C .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification steps such as chromatography.

Chemical Reactions Analysis

Types of Reactions: TLR7/8 agonist 6 undergoes various chemical reactions, including substitution and coupling reactions. For example, it can react with 1-azido-4-chlorobenzene to form a triazole tethered imidazoquinoline .

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as HBTU, trimethylamine, and DMAP are commonly used.

    Coupling Reactions: Sodium methoxide in anhydrous methanol is used for coupling reactions.

Major Products: The major products formed from these reactions include triazole tethered imidazoquinolines, which have shown significant immunopharmacological activity .

Comparison with Similar Compounds

Uniqueness: TLR7/8 agonist 6 is unique due to its specific structural modifications, which enhance its immunopharmacological activity. . This makes it a valuable compound for both research and therapeutic applications.

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 4-amino-1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinoline-7-carboxylate

InChI

InChI=1S/C24H27N5O2/c1-3-4-5-20-28-21-22(29(20)14-16-8-6-15(13-25)7-9-16)18-11-10-17(24(30)31-2)12-19(18)27-23(21)26/h6-12H,3-5,13-14,25H2,1-2H3,(H2,26,27)

InChI Key

MZRQRPABQLFPGF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=C(C=C(C=C4)C(=O)OC)N=C2N

Origin of Product

United States

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